molecular formula C16H16ClNO2 B3926476 N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide

N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide

Cat. No. B3926476
M. Wt: 289.75 g/mol
InChI Key: YPAQDBMWLCEHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide, commonly known as CBMPA, is a chemical compound that has been extensively studied for its potential use in treating various diseases. CBMPA is a white crystalline powder that is soluble in organic solvents, such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of CBMPA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. CBMPA may also act by inhibiting the activity of certain enzymes, such as histone deacetylases.
Biochemical and Physiological Effects:
CBMPA has been shown to have several biochemical and physiological effects. In cancer research, CBMPA has been shown to induce apoptosis by activating caspase-3, a key enzyme involved in programmed cell death. In epilepsy research, CBMPA has been shown to reduce seizures by increasing the level of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. In Alzheimer's disease research, CBMPA has been shown to improve cognitive function by increasing the level of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using CBMPA in lab experiments is its high potency. CBMPA has been shown to be effective at low concentrations, making it a useful tool for studying the effects of modulating specific neurotransmitters or enzymes. However, one limitation of using CBMPA in lab experiments is its limited solubility in water. CBMPA is more soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CBMPA. One direction is to investigate its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to study the effects of CBMPA on different types of cancer cells, and to investigate its potential use in combination with other anticancer drugs. Additionally, future research could focus on developing new synthesis methods for CBMPA that are more efficient and environmentally friendly.

Scientific Research Applications

CBMPA has been studied extensively for its potential use in treating various diseases, including cancer, epilepsy, and Alzheimer's disease. In cancer research, CBMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In epilepsy research, CBMPA has been shown to reduce seizures in animal models. In Alzheimer's disease research, CBMPA has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15(13-5-3-2-4-6-13)16(19)18-11-12-7-9-14(17)10-8-12/h2-10,15H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQDBMWLCEHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-2-methoxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.